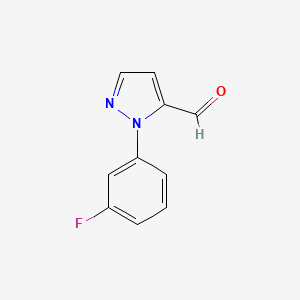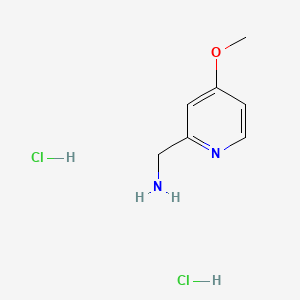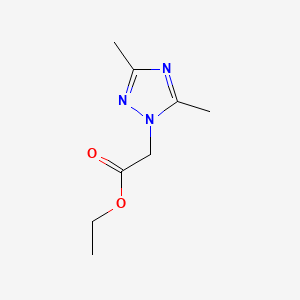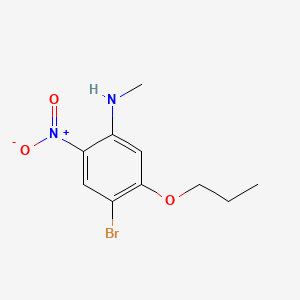![molecular formula C54H88N2O2S2 B595029 2,5-双(2-辛基十二烷基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮 CAS No. 1267540-02-2](/img/structure/B595029.png)
2,5-双(2-辛基十二烷基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮
描述
The compound “2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a near-infrared (NIR)-absorbing conjugated polymer . It can play a dual role in NIR-sensing organic phototransistors, including charge transport and sensing .
Synthesis Analysis
This compound is synthesized via a Stille coupling reaction . In another study, similar thieno[3,2-b]thiophene based polymers were synthesized by an electrochemical method .Molecular Structure Analysis
The molecular structure of this compound involves a conjugated polymer composed of bis-octyldodecyl-diketopyrrolopyrrole and benzothiadiazole units . The polarity of a miscible ‘poor’ solvent strongly affects the resulting nanostructure .Chemical Reactions Analysis
The compound gradually transforms to their quinoid structures with the increase in voltage .Physical And Chemical Properties Analysis
The compound has unique electrochemical and optical properties. The theoretically calculated bandgaps and ultraviolet-visible spectrum peaks are in good agreement with the polar energy and peak range in the ultraviolet-visible and near-infrared (UV-Vis-NIR) spectrum .科学研究应用
有机场效应晶体管 (OFET)
在 OFET 领域,DPPDT 聚合物有助于增强电荷传输性能。 这些聚合物的自组装可以通过溶剂混合物来控制,从而影响纳米结构,进而影响 OFET 中的空穴迁移率 .
电致变色器件
DPPDT 衍生物因其在电致变色器件中的应用而受到探索。 这些材料在受到电刺激时会改变颜色,这对智能窗户和低功耗显示器等应用很有价值 .
纳米技术
DPPDT 聚合物通过在溶液中自组装形成各种纳米结构的能力,在纳米技术中引起了极大的兴趣。 这种特性可用于创建纳米带和无定形聚集体,它们在纳米电子学和纳米光子学中具有潜在的应用 .
作用机制
Target of Action
The primary target of DPPDT is the donor-acceptor conjugated polymer (DACP) . DACPs are a class of polymers that have alternating donor and acceptor units along their backbone, which allows them to conduct electricity. DPPDT interacts with these polymers, affecting their structure and properties .
Mode of Action
DPPDT interacts with its target through a process known as self-assembly . This involves the spontaneous organization of individual DPPDT molecules into a structured arrangement. The self-assembly of DPPDT is influenced by the polarity of the solvent it is in . For example, in a polar solvent like methanol, DPPDT forms nanoribbons, while in a non-polar solvent like hexane, it forms amorphous aggregates .
Biochemical Pathways
The self-assembly of DPPDT affects the nanostructure of DACPs . This can alter the size of the assembled nanostructures, as well as the fraction of polymers that self-assemble . The surface orientation and the crystal structure of the nanostructures is also affected . These changes can have significant downstream effects on the properties of the DACPs, including their ability to conduct electricity .
Result of Action
The self-assembly of DPPDT into different nanostructures can enhance the charge transport properties of DACPs . For example, when DPPDT forms nanoribbons, it leads to an enhancement of the average hole mobility in organic field effect transistors (OFETs) . This makes DPPDT a valuable compound in the development of electronic devices.
Action Environment
The action of DPPDT is strongly influenced by environmental factors, particularly the polarity of the solvent it is in . The polarity of the solvent can affect the self-assembly of DPPDT, and thereby influence its interaction with DACPs . This highlights the importance of carefully controlling the environment in which DPPDT is used to ensure optimal performance.
属性
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXMPXYDRPSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What makes DPPDT a promising material for photoinitiating systems, particularly under green light exposure?
A1: DPPDT exhibits strong absorption in the green light region of the electromagnetic spectrum []. When combined with an iodonium salt or an amine, DPPDT efficiently initiates various polymerization reactions upon green light irradiation []. This efficiency surpasses that of traditional visible light photosensitizers like camphorquinone []. The photochemical mechanisms behind this efficiency involve electron transfer and radical generation processes, as evidenced by studies employing techniques like laser flash photolysis and electron spin resonance spectroscopy [].
Q2: How does the structural modification of incorporating DPPDT into a polymer backbone impact its electronic properties and applications in organic thin-film transistors?
A2: Incorporating DPPDT into a polymer backbone alongside di(thiophen-2-yl)pyrene units allows for the creation of donor-acceptor alternating π-conjugated polymers []. The specific anchoring position of DPPDT on the pyrene unit significantly influences the polymer's band-gap energy and the resulting charge transport properties []. For instance, polymers with DPPDT attached at the 2,7-position of the pyrene ring exhibit lower band-gap energies and superior charge carrier mobilities compared to their 1,6-substituted counterparts []. This highlights the importance of structural design in tailoring the electronic properties of DPPDT-containing polymers for applications like organic thin-film transistors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)




